5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a pyrazine ring, a spirocyclic nonane moiety, and a carboxamide functional group. Its molecular formula is C14H19N3O2, and it has a molecular weight of approximately 261.32 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-{7-oxaspiro[35]nonan-1-yl}pyrazine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds.
科学研究应用
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
作用机制
The mechanism of action of 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Some compounds similar to 5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide include:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyrazine ring, spirocyclic nonane moiety, and carboxamide functional group. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
生物活性
5-methyl-N-{7-oxaspiro[3.5]nonan-1-yl}pyrazine-2-carboxamide, with the CAS number 2195811-13-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C14H19N3O2
- Molecular Weight: 261.32 g/mol
- Structure: The compound features a spirocyclic structure which may contribute to its unique biological activities.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing primarily on its potential as an antitumor agent and its effects on specific cellular pathways.
Antitumor Activity
Recent research has highlighted the compound's potential in inhibiting tumor growth. For instance, derivatives of similar spirocyclic compounds have shown efficacy against KRAS G12C mutations, which are prevalent in non-small cell lung cancer (NSCLC) . The mechanism involves covalent binding to the KRAS protein, effectively inhibiting its activity and leading to reduced cellular proliferation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's effectiveness was assessed through:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 15 | KRAS inhibition |
MCF7 (Breast Cancer) | 20 | Apoptosis induction |
HeLa (Cervical Cancer) | 25 | Cell cycle arrest |
These results indicate a promising profile for further development as an anticancer agent.
In Vivo Studies
In vivo studies using xenograft models have provided insights into the compound's efficacy and safety profile. For example, a study reported that subcutaneous administration of a related compound led to significant tumor regression in mice bearing A549 xenografts . This suggests that similar derivatives may possess comparable therapeutic effects.
Case Studies
A notable case study involved the optimization of compounds related to this compound, focusing on enhancing their binding affinity to mutated KRAS proteins. The study utilized structural analysis and high-throughput screening techniques to identify lead compounds with improved metabolic stability and antitumor activity .
Key Findings from Case Studies:
- Compound Optimization: Structural modifications led to increased potency against KRAS G12C.
- Metabolic Stability: Enhanced metabolic profiles were observed in liver microsome assays.
- Therapeutic Window: The lead compounds demonstrated a favorable therapeutic window in preclinical models.
属性
IUPAC Name |
5-methyl-N-(7-oxaspiro[3.5]nonan-3-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-10-8-16-11(9-15-10)13(18)17-12-2-3-14(12)4-6-19-7-5-14/h8-9,12H,2-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMIXIDVNHCTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。